molecular formula C6H11Cl2N3 B1197292 1,2,4-Benzenetriamine dihydrochloride CAS No. 615-47-4

1,2,4-Benzenetriamine dihydrochloride

Cat. No. B1197292
CAS RN: 615-47-4
M. Wt: 196.07 g/mol
InChI Key: RKMFFOLUBJFMBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions such as cyclocondensation between guanidinobenzimidazole and heteroaromatic aldehydes to prepare hydrochloride salts. This process is crucial for understanding the synthetic pathways that can be applied to 1,2,4-benzenetriamine dihydrochloride derivatives (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Molecular Structure Analysis

The crystal and molecular structure analyses of related compounds, such as 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, provide insights into the potential structure of 1,2,4-benzenetriamine dihydrochloride. X-ray diffraction confirms the tautomeric forms of these compounds in the solid state, which is significant for understanding the molecular structure of 1,2,4-benzenetriamine dihydrochloride derivatives (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

Research on compounds like 2,3-dihydrobenzo[1,4]dioxine derivatives via tandem oxidative aminocarbonylation-cyclization reactions provides a foundation for understanding the chemical reactions 1,2,4-benzenetriamine dihydrochloride might undergo. These reactions are pivotal for synthesizing complex molecules, indicating the reactivity and functional group compatibility of 1,2,4-benzenetriamine dihydrochloride (Liu & Chen, 2018).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility in common organic solvents and thermal stability, are crucial for practical applications. For example, hyperbranched polyimides derived from triamine monomers exhibit good solubility and high thermal stability, providing a reference for the physical properties of 1,2,4-benzenetriamine dihydrochloride-related materials (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).

Scientific Research Applications

  • Electronic Devices : A molecule containing a nitroamine redox center was used in an electronic device, exhibiting negative differential resistance and a high on-off peak-to-valley ratio (Chen, Reed, Rawlett, & Tour, 1999).

  • DNA Damage and Carcinogenesis : Reactivity of 1,2,4-benzenetriol, a metabolite of benzene, was investigated for its ability to cause DNA damage, which is potentially a primary reaction in carcinogenesis induced by benzene (Kawanishi, Inoue, & Kawanishi, 1989).

  • High-Spin Molecules : A new dendritic oligoarylamine, incorporating 1,2,4-Benzenetriamine, was studied for its redox properties and the generation of polycationic high-spin species (Hirao et al., 2006).

  • Synthetic Chemistry : The paper discusses the preparation and reduction of compounds related to 1,2,4-Benzenetriamine for potential use in organic chemistry (Mataka et al., 1989).

  • Photocatalysis : Research on graphitic carbon nitride nanosheets for hydrogen evolution in photocatalytic applications highlights the importance of 1,2,4-Benzenetriamine derivatives (Zhao et al., 2019).

  • Pharmaceutical Chemistry : A study on the synthesis of substituted c-phenylpiperazines involving 1,2,4-Benzenetriamine derivatives for pharmaceutical applications (Mouhtaram, Jung, & Stambach, 1993).

  • Industrial Processes and Applications : A review of the synthesis routes and applications of 1,2,4-Benzenetriamine in various industries (Jianlong, 2007).

  • Topoisomerase Inhibition : Investigation of benzene metabolites, including 1,2,4-Benzenetriol, for their ability to inhibit topoisomerase II, which could play a role in the carcinogenic effects of benzene (Frantz, Chen, & Eastmond, 1996).

  • Research Chemical Characterization : Study on the synthesis and characterization of 1,2,4-Benzenetriamine derivatives as research chemicals (Dybek et al., 2019).

  • Chemical Synthesis : Research on the synthesis of N- and N,N′-Linked 1,2,4-Triazoles, exploring the applications of 1,2,4-Benzenetriamine derivatives (Naik, Marchand‐Brynaert, & Garcia, 2008).

  • Medical Research : A simplified myeloperoxidase stain using benzidine dihydrochloride, related to 1,2,4-Benzenetriamine applications in medical research (Kaplow & Ladd, 1965).

  • Radiopharmaceuticals : Synthesis of 6-quinoxalin-2,3-14C2-amine and derivatives via ethanedial-1,2-14C2, involving 1,2,4-Benzenetriamine dihydrochloride (Landvatter & Heys, 1990).

Safety And Hazards

1,2,4-Benzenetriamine dihydrochloride is considered hazardous . It has the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 1,2,4-Benzenetriamine dihydrochloride are not mentioned in the search results, its use in the synthesis of multicolor fluorescent carbon dots suggests potential applications in areas such as imaging and diagnostics .

properties

IUPAC Name

benzene-1,2,4-triamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFFOLUBJFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

615-71-4 (Parent)
Record name 1,2,4-Triaminobenzene dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4060652
Record name 1,2,4-Benzenetriamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Benzenetriamine dihydrochloride

CAS RN

615-47-4
Record name 1,2,4-Triaminobenzene dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetriamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Benzenetriamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,4-triyltriamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4-TRIAMINOBENZENE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67F5RO7ZK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y Liu, X Hao, L Wang, Y Xu, J Liu, X Tian… - New Journal of …, 2019 - pubs.rsc.org
Herein, we report the facile synthesis of three-dimensional porous nitrogen-doped carbon materials (PNCs) with extra high nitrogen content by means of directly carbonizing nitrogen-…
Number of citations: 16 pubs.rsc.org
SW Landvatter, J Richard Heys - Journal of Labelled …, 1990 - Wiley Online Library
High specific activity ethanedial‐1,2‐ 14 C 2 has been prepared in 74% radiochemical yield by oxidation of paraldehyde‐ 14 C 6 with selenious acid. The crude ethanedial‐ 14 C 2 was …
D Zhao, X Liu, C Wei, Y Qu, X Xiao, H Cheng - RSC advances, 2019 - pubs.rsc.org
The synthesis of carbon dots (CDs) with long wavelengths, particularly the red-emitting ones, has always been the focus of researchers, and a carbon source is critical in this process. In …
Number of citations: 44 pubs.rsc.org
SW Landvatter, JR Heys - Journal of Labelled Compounds and …, 1990 - osti.gov
High specific activity ethanedial-1,2-{sup 14}C{sub 2} has been prepared in 74% radiochemical yield by oxidation of paraldehyde-{sup 14}F{sub 6} with selenious acid. The crude …
Number of citations: 0 www.osti.gov
J Preston, WF DeWinter… - Journal of Heterocyclic …, 1969 - Wiley Online Library
Some unsymmetrical benzoxazole, benzothiazole and benzimidazole diamines (of the types exemplified by I-IV) have been found in our laboratory and elsewhere (2) to be useful …
Number of citations: 25 onlinelibrary.wiley.com
C Wang, Y Chen, Y Xu, G Ran, Y He… - ACS applied materials & …, 2020 - ACS Publications
Room-temperature phosphorescence (RTP) materials are desirable in chemical sensing because of their long emission lifetime and they are free from background autofluorescence. …
Number of citations: 84 pubs.acs.org
M Thijs, C Van Goethem, IFJ Vankelecom… - Journal of Membrane …, 2020 - Elsevier
To improve the performance of the currently available solvent-resistant nanofiltration (SRNF) membranes, a new, unique approach was developed. In this approach, the concept of …
Number of citations: 20 www.sciencedirect.com
MSS Palanki, E Dneprovskaia, J Doukas… - Journal of medicinal …, 2007 - ACS Publications
In studies aimed toward identifying effective and safe inhibitors of kinase signaling cascades that underlie ischemia/reperfusion (I/R) injury, we synthesized a series of pteridines and …
Number of citations: 67 pubs.acs.org
NKR Bogireddy, J Lara, LR Fragoso… - Chemical Engineering …, 2020 - Elsevier
A simple one-pot hydrothermally fabricated N- doped oxidized carbon dots (NOCDs) revealed an excellent photostability under constant illumination with 344 nm UV radiation for …
Number of citations: 58 www.sciencedirect.com
NAS Omar, YW Fen, R Irmawati, HS Hashim… - Nanomaterials, 2022 - mdpi.com
The development of carbon dots (CDs), either using green or chemical precursors, has inevitably led to their wide range application, from bioimaging to optoelectronic devices. The …
Number of citations: 19 www.mdpi.com

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